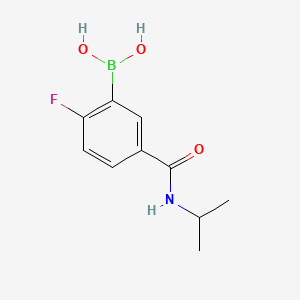

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-4-9(12)8(5-7)11(15)16/h3-6,15-16H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRUGKRIPMSQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660253 | |

| Record name | {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-49-3 | |

| Record name | B-[2-Fluoro-5-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic-Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures via cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, focusing on the Directed ortho-Metalation (DoM) strategy. We delve into the mechanistic principles, provide a detailed, field-tested experimental protocol, and outline essential characterization, safety, and troubleshooting procedures. This document is intended to serve as an authoritative resource for chemists engaged in pharmaceutical research and development, offering both theoretical insights and practical guidance for the reliable synthesis of this important reagent.

Introduction

Chemical Identity and Properties

This compound is a trifunctional aromatic compound featuring a boronic acid, a fluorine atom, and an N-isopropylcarboxamide group. This specific arrangement of functional groups makes it a highly valuable and versatile reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-5-[(isopropylamino)carbonyl]phenylboronic acid |

| CAS Number | 874289-49-3[1] |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Molecular Weight | 225.02 g/mol |

| Appearance | White to off-white solid |

| Storage | Inert atmosphere, room temperature[1] |

Significance in Medicinal Chemistry

Arylboronic acids are foundational reagents in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs and clinical candidates. The title compound is particularly useful because:

-

The boronic acid moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions.[2]

-

The fluoro substituent can enhance metabolic stability, improve binding affinity, and modulate the pKa of adjacent functional groups, making it a desirable feature in drug design.

-

The N-isopropylcarboxamide group not only provides a point for further molecular elaboration but, more importantly, serves as a powerful directing group in the synthesis of the molecule itself.

Overview of Synthetic Strategies

The synthesis of polysubstituted aromatic compounds requires precise control over regioselectivity. For this compound, the most effective and widely employed strategy is Directed ortho-Metalation (DoM) . This approach leverages the coordinating power of the amide group to direct a strong base to deprotonate the adjacent ortho-position, creating a nucleophilic aryl anion that can be trapped with a boron electrophile.[3][4]

Retrosynthetic Analysis and Mechanistic Principles

The synthesis begins with the commercially available or readily synthesized precursor, 4-fluoro-N-isopropylbenzamide. The core transformation is a regioselective borylation at the position ortho to the amide directing group.

The Directed ortho-Metalation (DoM) Strategy

DoM is a powerful tool for the functionalization of aromatic rings, offering superior regiocontrol compared to classical electrophilic aromatic substitution.[3] The amide group is an excellent Directed Metalation Group (DMG) because the carbonyl oxygen can chelate to the lithium cation of an organolithium base, pre-positioning the base for deprotonation of the nearby C-H bond.[5][6]

Key Reaction Mechanism

The synthesis proceeds through a two-step sequence:

-

Directed Lithiation: 4-Fluoro-N-isopropylbenzamide is treated with a strong, hindered base, typically lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi), at low temperature (-78 °C). The amide directs the base to selectively abstract the proton at the C2 position, forming a transient aryllithium intermediate. The low temperature is critical to prevent side reactions and decomposition.[4]

-

Borylation and Hydrolysis: The nucleophilic aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate (B(Oi-Pr)₃). This forms a boronate ester intermediate. Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.[2][7]

References

- 1. This compound | 874289-49-3 [sigmaaldrich.cn]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorinated Boronic Acids in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, boronic acids stand out as remarkably versatile building blocks. Their prominence is largely attributed to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The strategic incorporation of fluorine atoms into these molecules further amplifies their utility. Fluorine's unique properties—high electronegativity, small steric footprint, and its ability to modulate lipophilicity and metabolic stability—make fluorinated boronic acids highly coveted intermediates in the design and synthesis of novel pharmaceuticals and advanced materials.

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a sophisticated example of such a strategically designed reagent. The interplay between the ortho-fluoro substituent, which influences the electronic nature and reactivity of the boronic acid moiety, and the meta-isopropylcarbamoyl group, which offers a site for further molecular elaboration and impacts overall solubility and binding interactions, makes this compound a valuable asset in the synthetic chemist's toolbox. This guide aims to provide a comprehensive technical overview of its core physicochemical properties, synthesis, reactivity, and analytical characterization, offering both foundational knowledge and practical insights.

Part 1: Core Physicochemical Characteristics

A fundamental understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These parameters dictate its behavior in different environments and are crucial for reaction optimization, formulation, and analytical method development.

Quantitative Data Summary

| Property | Value |

| CAS Number | 874289-49-3 |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Molecular Weight | 225.02 g/mol |

| Appearance | Solid |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |

| pKa | Estimated to be in the range of 4-9, influenced by the electron-withdrawing fluoro and carbamoyl groups.[1] |

Note on pKa: The acidity of arylboronic acids is influenced by substituents on the aromatic ring.[1] Electron-withdrawing groups, such as the fluorine atom and the isopropylcarbamoyl group in the topic molecule, tend to decrease the pKa, making the boronic acid more acidic compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3] The equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent, a critical consideration in aqueous reaction media.[1]

Part 2: Synthesis and Reactivity Profile

Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A representative synthetic route is illustrated below.

Caption: A plausible synthetic route for this compound.

Detailed Experimental Protocol:

-

Reduction and Amidation: The synthesis can commence from 1-bromo-2-fluoro-5-nitrobenzene. The nitro group is first reduced to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation). The resulting aniline is then acylated with a suitable isopropylcarbonyl source, or the corresponding carboxylic acid can be activated and coupled with isopropylamine to form the amide.

-

Lithiation and Boration: This is a critical step for the formation of the C-B bond. The aryl bromide (N-isopropyl-4-bromo-3-fluorobenzamide) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere. A strong organolithium base, such as n-butyllithium, is added dropwise to effect a lithium-halogen exchange. The resulting aryllithium intermediate is then quenched by the addition of an electrophilic boron source, commonly triisopropyl borate.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature, and the intermediate boronic ester is hydrolyzed, typically by the addition of an aqueous acid, to yield the final this compound. The product is then isolated and purified, often by recrystallization or chromatography.

Causality in Experimental Choices:

-

Low Temperature: The lithium-halogen exchange and subsequent boration are performed at -78 °C to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to ensure the success of the reaction.

-

Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the quenching of the organolithium intermediate by atmospheric oxygen or moisture.

Reactivity in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis for forming biaryl and related structures.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.) under an inert atmosphere.[4]

-

Solvent Addition: Add a degassed solvent system. Common choices include mixtures of toluene, dioxane, or DMF with water.[4]

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction's progress using techniques like TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Expert Insights on Reactivity: The electron-withdrawing nature of the fluoro and carbamoyl groups can influence the rate of transmetalation in the Suzuki-Miyaura cycle.[4] While this can sometimes lead to slower reactions compared to electron-rich boronic acids, it also offers a handle for tuning reactivity and selectivity in complex syntheses. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and purity of the desired product.[5]

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the isopropyl group (a doublet for the methyls and a septet for the CH), and the amide N-H proton. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine and other substituents.

-

¹³C NMR: Provides a signal for each unique carbon atom in the molecule.

-

¹⁹F NMR: A key technique for fluorinated compounds, this will show a single resonance for the fluorine atom, with coupling to nearby protons.

-

¹¹B NMR: A characteristic broad signal is expected for the boron atom. The chemical shift can provide information about the hybridization state (trigonal vs. tetrahedral) of the boron, which is influenced by the solvent and pH.[6][7][8][9]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretching of the boronic acid, the N-H and C=O stretching of the amide group, and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or TFA), is typically employed.

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with care, following standard safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10][11] In case of contact, rinse thoroughly with water.[10]

-

Storage: Store in a tightly closed container in a cool, dry place.[11][12] Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines.[13] Storing under an inert atmosphere can prolong shelf life.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]

- 3. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.pt [fishersci.pt]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Characterization of Dabrafenib (GSK2118436)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a cornerstone of targeted cancer therapy. As a potent and selective inhibitor of the RAF family of serine/threonine protein kinases, its primary therapeutic application is in the treatment of cancers harboring specific mutations in the BRAF gene, most notably V600E-mutant metastatic melanoma.[1][2][3] This guide provides a comprehensive overview of the essential characterization data for Dabrafenib, delving into its mechanism of action, physicochemical properties, and the analytical methodologies crucial for its study and clinical implementation.

Physicochemical and Pharmacokinetic Properties of Dabrafenib

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation.

| Property | Value | Reference |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [4] |

| Molecular Formula | C23H20F3N5O2S2 | [4] |

| Molecular Weight | 519.56 g/mol | [4] |

| Metabolism | Primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib, which is then further metabolized to carboxy-dabrafenib. | [2] |

| Key Metabolites | Hydroxy-dabrafenib, Carboxy-dabrafenib, Desmethyl-dabrafenib | [2][5] |

Mechanism of Action: Targeted Inhibition of the MAPK Pathway

Dabrafenib's efficacy is rooted in its precise targeting of a key signaling pathway that, when dysregulated, drives cellular proliferation and survival in many cancers.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating gene expression involved in cell growth, differentiation, and survival.[6][7] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene (such as V600E) leads to the constitutive activation of the BRAF protein.[2][8] This "always-on" state results in persistent downstream signaling through MEK and ERK, promoting uncontrolled cell proliferation and tumor growth.[7]

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[9] This binding action blocks the kinase activity of the mutated BRAF, thereby preventing the phosphorylation and activation of downstream MEK and ERK.[7][9] The ultimate consequence of this pathway inhibition is a halt in the cell cycle at the G1 phase, followed by the induction of apoptosis, characterized by the activation of caspase-3/7.[9][10]

Paradoxical Activation and the Rationale for Combination Therapy

An interesting and clinically significant phenomenon associated with BRAF inhibitors like Dabrafenib is the "paradoxical activation" of the MAPK pathway in BRAF wild-type cells.[7][9] In these cells, the inhibitor can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent activation of MEK and ERK.[10] This can result in the development of secondary skin cancers, such as cutaneous squamous cell carcinomas.[7]

To counteract this effect and to overcome potential resistance mechanisms, Dabrafenib is often administered in combination with a MEK inhibitor, such as Trametinib.[11] This dual blockade of the MAPK pathway at two different points has been shown to be more effective than Dabrafenib monotherapy, leading to improved progression-free and overall survival rates in patients with BRAF V600-mutant melanoma.[11]

Preclinical and Clinical Characterization

The development of Dabrafenib was underpinned by extensive preclinical and clinical evaluation.

Preclinical Insights:

-

Potency and Selectivity: In cellular proliferation assays, Dabrafenib demonstrated high selectivity, potently inhibiting the growth of BRAF V600E-mutant cell lines (gIC50 < 200 nM) while having minimal effect on wild-type BRAF or RAS-mutant cell lines (gIC50 > 10 µM).[10][12] It also showed activity against other BRAF mutations like V600K and V600D.[10]

-

In Vivo Efficacy: In xenograft models of human melanoma with the BRAF V600E mutation, orally administered Dabrafenib led to tumor growth inhibition.[10][12] Pharmacodynamic analysis of these tumors revealed decreased ERK phosphorylation and the downregulation of the proliferation marker Ki67, confirming on-target activity.[9]

Clinical Significance: Dabrafenib, particularly in combination with Trametinib, has become a standard of care for patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[11] Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) for the combination therapy compared to Dabrafenib alone.[11] Its use has also been extended to other malignancies with BRAF V600E mutations, such as non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer.[11][13] Numerous ongoing clinical trials continue to explore its efficacy in various cancer types and in combination with other therapeutic agents.[13][14][15][16][17]

Analytical Methodologies for Characterization

Accurate and robust analytical methods are essential for the quantitative determination of Dabrafenib and its metabolites in biological matrices, which is critical for pharmacokinetic studies and therapeutic drug monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[2][4][5]

Protocol: Quantification of Dabrafenib in Human Plasma by LC-MS/MS

This protocol is a synthesized representation based on established methodologies.[2][4][5]

1. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction):

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., isotopically labeled Dabrafenib).

-

For Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.[2]

-

For Liquid-Liquid Extraction: Utilize a suitable organic solvent like ethyl acetate or tert-butyl methyl ether (TBME).[4]

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins or separate the layers.

-

Transfer the supernatant (or organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Analytical Column: A reverse-phase C18 column (e.g., Phenomenex C18, 50 x 4.6 mm, 5.0 µm) is commonly used.[4]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with an additive (e.g., 0.1% formic acid).[4][18] A typical isocratic mobile phase could be acetonitrile and 0.1% formic acid (85:15, v/v).[4]

-

Flow Rate: A flow rate of 0.3 - 1.0 mL/min is typical.[18][19]

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.[19]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[2][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimization: Ion spray voltage, nebulizer gas, turbo gas, curtain gas, and collision gas pressures and temperatures should be optimized for maximum signal intensity.

4. Validation:

-

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[2][5] A typical linear range for Dabrafenib in plasma is 5-5000 ng/mL.[2]

Conclusion

Dabrafenib represents a significant advancement in the era of personalized medicine, offering a targeted therapeutic option for patients with specific BRAF mutations. A comprehensive understanding of its characterization, from its fundamental physicochemical properties and intricate mechanism of action to the robust analytical methods required for its quantification, is paramount for its effective use in research and clinical practice. This guide has synthesized key technical information to provide a foundational resource for professionals in the field of drug development and oncology.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. ovid.com [ovid.com]

- 6. medschool.co [medschool.co]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 13. Facebook [cancer.gov]

- 14. Facebook [cancer.gov]

- 15. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. mayo.edu [mayo.edu]

- 18. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jchr.org [jchr.org]

IUPAC name for (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized synthetic intermediate that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique trifecta of structural motifs—a reactive boronic acid, a metabolically robust fluorine atom, and a hydrogen-bonding isopropylcarbamoyl group—positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth examination of this compound, covering its physicochemical properties, a validated synthetic pathway, its principal application in palladium-catalyzed cross-coupling reactions, and essential safety protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's utility and handling.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

The ascent of boronic acids as indispensable tools in organic synthesis is a direct result of their stability, low toxicity, and versatile reactivity.[1] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This Nobel Prize-winning methodology provides a powerful and reliable means of forming carbon-carbon bonds, which is fundamental to the construction of many pharmaceutical agents.[2]

This compound (CAS No. 874289-49-3) is a prime example of a "designer" building block, where each component serves a strategic purpose:

-

The Boronic Acid Group [-B(OH)₂]: This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of biaryl structures prevalent in many drug scaffolds.[2] It can also serve as a bioisostere for carboxylic acids or act as a reversible covalent inhibitor by interacting with diols in enzyme active sites.[1]

-

The Fluoro Substituent [-F]: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[2] The high electronegativity and small size of fluorine can modulate the electronic properties (pKa) of nearby functional groups, enhance binding affinity, and, crucially, block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile and in-vivo half-life.[2][3]

-

The Isopropylcarbamoyl Group [-C(O)NHCH(CH₃)₂]: This amide moiety provides a vector for establishing critical hydrogen bond interactions with biological targets. It also influences the compound's solubility and cell permeability, offering another point for molecular optimization.[3]

This guide will deconstruct the synthesis and application of this valuable reagent, providing both the theoretical basis and practical, field-proven protocols essential for its successful implementation in a research and development setting.

Physicochemical Profile and Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use.

Table 1: Compound Identification and Properties

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [4] |

| Synonym(s) | 2-fluoro-5-[(isopropylamino)carbonyl]phenylboronic acid | [4] |

| CAS Number | 874289-49-3 | [4] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | [4] |

| Molecular Weight | 225.02 g/mol | |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, room temperature |[4] |

Table 2: Typical Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Isopropyl CH (septet, ~4.1 ppm), Amide NH (broad singlet, ~8.2 ppm), Isopropyl CH₃ (doublet, ~1.2 ppm), Boronic acid OH (broad singlet, exchangeable). |

| ¹³C NMR | Aromatic carbons (~115-165 ppm, showing C-F coupling), Carbonyl carbon (~165 ppm), Isopropyl carbons (~22, 42 ppm). |

| ¹¹B NMR | A single broad peak characteristic of a trigonal planar boronic acid (~25-35 ppm).[5] |

| IR (cm⁻¹) | O-H stretch (broad, ~3300-3500), N-H stretch (~3300), C=O stretch (Amide I, ~1640), N-H bend (Amide II, ~1550), B-O stretch (~1350).[5] |

| HRMS (ESI) | Calculation for [M+H]⁺ or [M-H]⁻ should align with the molecular formula C₁₀H₁₃BFNO₃. |

Synthesis and Purification Workflow

While several methods exist for the synthesis of arylboronic acids, a common and reliable laboratory-scale approach involves a lithium-halogen exchange from a suitable aryl halide precursor, followed by electrophilic trapping with a borate ester. This method offers high yields and is amenable to a wide range of functional groups.[1]

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available precursor, 4-bromo-3-fluorobenzoic acid, which is first converted to the corresponding amide and then subjected to borylation.

Caption: Proposed synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All operations must be performed in a fume hood with appropriate personal protective equipment.

Part A: Synthesis of 4-Bromo-N-isopropyl-3-fluorobenzamide (Precursor)

-

Acid Chloride Formation: To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq.) in dichloromethane (DCM, ~5 mL/mmol) add oxalyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Stir at room temperature for 2-3 hours until gas evolution ceases.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM (~5 mL/mmol) and cool to 0 °C in an ice bath. Add triethylamine (2.5 eq.) followed by the dropwise addition of isopropylamine (1.2 eq.).

-

Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or silica gel chromatography.

Part B: Synthesis of this compound

-

Reaction Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-bromo-N-isopropyl-3-fluorobenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~10 mL/mmol).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Causality Note: Anhydrous conditions and low temperatures are critical to prevent quenching the highly reactive aryllithium intermediate and to avoid side reactions.

-

Borylation (Electrophilic Trap): Stir the mixture at -78 °C for 1 hour. Then, add triisopropyl borate (1.5 eq.) dropwise, again maintaining the low temperature.

-

Quench and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of 2 M aqueous HCl until the pH is ~1-2. Stir vigorously for 1 hour to hydrolyze the borate ester.

-

Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by trituration with a hexanes/ethyl acetate mixture or by recrystallization to yield the final product.

Application Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl or heteroaryl-aryl structures.[6]

Catalytic Cycle Overview

The reaction proceeds via a palladium catalyst, typically in the Pd(0) oxidation state, through a well-established catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for coupling the title boronic acid with an aryl bromide. Conditions, particularly the choice of catalyst, ligand, and base, may require optimization for specific substrates. [6]

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl or heteroaryl bromide (Ar-Br, 1.0 eq.), a suitable base such as Na₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[6]

-

Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v).[6] Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Causality Note: Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified, typically by silica gel column chromatography, to yield the desired biaryl product.

Safety, Handling, and Storage

Proper handling of this reagent is crucial to ensure laboratory safety and maintain product integrity.

-

Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][7] The GHS pictogram is GHS07 (Exclamation Mark) with the signal word "Warning".[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8][9]

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[7][8] Ensure an eyewash station and safety shower are readily accessible.[9]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek medical advice.[9]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation of the boronic acid moiety.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8]

Conclusion

This compound is a testament to the power of rational reagent design in modern chemistry. It is not merely a collection of atoms but a carefully crafted tool that provides medicinal chemists with a direct route to novel chemical entities possessing desirable pharmaceutical properties. Its strategic combination of a reactive handle, a metabolic shield, and a binding anchor makes it an exceptionally valuable building block. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for unlocking its full potential in the accelerated discovery and development of next-generation therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 874289-49-3 [sigmaaldrich.cn]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.pt [fishersci.pt]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Abstract

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a key trifunctional building block in modern medicinal chemistry and materials science, frequently utilized in structure-activity relationship (SAR) studies and the synthesis of complex molecular architectures via cross-coupling reactions. Its precise structural characterization is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, detailing the influence of the fluorine, boronic acid, and isopropylcarbamoyl substituents on chemical shifts and coupling patterns. A field-proven experimental protocol is provided, followed by a detailed interpretation of the spectral data. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.

Part 1: Foundational Principles and Structural Considerations

The ¹H NMR spectrum of this compound is a rich tapestry of information, woven from the electronic and spatial interplay of its constituent functional groups. A thorough understanding of these influences is critical for accurate spectral assignment.

1.1. Molecular Structure and Substituent Effects

The molecule is a 1,2,4-trisubstituted benzene ring. The chemical environment of each proton is uniquely defined by the electronic properties of the three substituents:

-

Boronic Acid (-B(OH)₂): This group is electron-withdrawing through an inductive (-I) effect and acts as a weak deactivator. It significantly deshields the ortho proton (H6). The acidic protons of the B(OH)₂ group itself are labile and their signal is highly sensitive to solvent, concentration, and the presence of water. In aprotic solvents, they often appear as a broad singlet.

-

Fluorine (-F): Located ortho to the boronic acid, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). Its most significant impact on the ¹H NMR spectrum is through-bond scalar coupling (J-coupling) to adjacent protons.

-

Isopropylcarbamoyl (-CONHCH(CH₃)₂): This amide group is deactivating, exerting both -I and -M effects. It will deshield the ortho proton (H4) and the meta proton (H6).

The combination of these effects results in a downfield shift for all aromatic protons compared to unsubstituted benzene.

1.2. Key Spectroscopic Phenomena

-

¹H-¹⁹F Coupling: The spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) couples with nearby protons, splitting their signals. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei:

-

Exchangeable Protons (B(OH)₂ and NH): The protons on the boronic acid and the amide nitrogen are acidic and can exchange with each other and with trace water in the solvent. This exchange can lead to signal broadening. In solvents like DMSO-d₆, which forms strong hydrogen bonds, this exchange is slowed, often allowing for the observation of sharp signals and their respective couplings. A D₂O exchange experiment is the definitive method for identifying these peaks; upon addition of D₂O, the signals for these protons will diminish or disappear.

-

Boroxine Formation: Phenylboronic acids have a propensity to undergo dehydration, especially upon storage or heating, to form a stable trimeric anhydride known as a boroxine.[3][4][5] The formation of this species will significantly alter the ¹H NMR spectrum. This equilibrium is reversible, and the boroxine can be hydrolyzed back to the monomeric boronic acid by the addition of a small amount of water, a critical consideration during sample preparation.[5]

Part 2: Experimental Protocol and Workflow

To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized and validated protocol is essential.

Detailed Experimental Protocol

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of DMSO-d₆ is recommended to slow the exchange of the B(OH)₂ and NH protons, allowing for their observation.[6][7] c. Gently vortex the sample until the solid is completely dissolved. If the sample has been stored for an extended period, the presence of boroxine is possible. If the initial spectrum appears unusually complex, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to promote hydrolysis back to the monomeric acid.[5] d. Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition: a. Use a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. b. Record a standard one-dimensional ¹H spectrum at a constant temperature (e.g., 298 K). c. Acquire sufficient scans (typically 16-64) to achieve a good signal-to-noise ratio. d. Process the data with appropriate Fourier transformation, phase correction, and baseline correction. e. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Confirmatory Experiments: a. D₂O Exchange: After acquiring the initial spectrum, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance or significant attenuation of signals confirms them as exchangeable protons (NH, OH). b. ¹H{¹⁹F} Decoupling (Optional): If available, a fluorine-decoupled ¹H experiment can be performed. In this spectrum, all ¹H-¹⁹F couplings will be removed, causing multiplets to collapse into simpler patterns and confirming the assignments.[1]

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Workflow for the NMR analysis of the target compound.

Part 3: Spectral Analysis and Interpretation

Based on the foundational principles, a detailed prediction and assignment of the ¹H NMR spectrum can be made. The following data are predicted for a spectrum recorded in DMSO-d₆.

Predicted ¹H NMR Data Summary

| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| 1 | B(OH)₂ | ~8.30 | 2H | br s | - |

| 2 | NH | ~8.55 | 1H | d | JNH,CH ≈ 7.6 |

| 3 | H6 | ~8.05 | 1H | dd | ³JH6,H4 ≈ 8.4, ⁴JH6,F ≈ 5.0 |

| 4 | H4 | ~7.90 | 1H | ddd | ³JH4,H3 ≈ 8.4, ³JH4,H6 ≈ 8.4, ⁴JH4,F ≈ 5.0 |

| 5 | H3 | ~7.45 | 1H | t | ³JH3,H4 ≈ 8.4, ³JH3,F ≈ 8.8 |

| 6 | CH | ~4.08 | 1H | dsep | JCH,NH ≈ 7.6, JCH,CH₃ ≈ 6.6 |

| 7 | CH₃ | ~1.15 | 6H | d | JCH₃,CH ≈ 6.6 |

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, dsep = doublet of septets, br = broad.

Detailed Signal Assignment

-

Exchangeable Protons (Signals 1 & 2):

-

The two protons of the B(OH)₂ group (Signal 1) are expected to appear as a broad singlet around δ 8.30 ppm. This signal will disappear upon D₂O exchange.

-

The amide NH proton (Signal 2) is anticipated around δ 8.55 ppm. Due to coupling with the adjacent isopropyl CH proton, it should appear as a doublet (J ≈ 7.6 Hz). This peak will also disappear upon D₂O addition.

-

-

Aromatic Region (Signals 3, 4, & 5):

-

H6 (Signal 3): This proton is ortho to the electron-withdrawing boronic acid group, making it the most deshielded aromatic proton at ~δ 8.05 ppm. It is split into a doublet by its ortho-coupling to H4 (³JHH ≈ 8.4 Hz) and further split into a doublet of doublets by its meta-coupling to the fluorine atom (⁴JHF ≈ 5.0 Hz).

-

H4 (Signal 4): Positioned ortho to the amide group, this proton appears around δ 7.90 ppm. It experiences ortho-coupling to both H3 and H6, which have similar coupling constants (~8.4 Hz), and a smaller meta-coupling to fluorine (⁴JHF ≈ 5.0 Hz). This would result in a complex multiplet, best described as a doublet of doublet of doublets, which may appear as a triplet of doublets.

-

H3 (Signal 5): This proton is ortho to the fluorine atom and is the most upfield of the aromatic signals at ~δ 7.45 ppm. It is split by its ortho neighbor H4 (³JHH ≈ 8.4 Hz) and the ortho fluorine atom (³JHF ≈ 8.8 Hz). Since these two coupling constants are very similar, the signal will appear as a triplet (or a narrowly-split doublet of doublets).

-

-

Aliphatic Region (Signals 6 & 7):

-

Isopropyl CH (Signal 6): The methine proton of the isopropyl group is found around δ 4.08 ppm. It is coupled to the six equivalent methyl protons, which would produce a septet, and also to the amide NH proton, resulting in a doublet of septets.

-

Isopropyl CH₃ (Signal 7): The six equivalent protons of the two methyl groups appear as a single doublet at ~δ 1.15 ppm due to their coupling with the single methine proton (J ≈ 6.6 Hz).[8][9]

-

Conclusion

The ¹H NMR spectrum of this compound is complex but entirely predictable through a systematic analysis of its structural features. The key diagnostic characteristics are the downfield positions of the three distinct aromatic protons, the characteristic splitting patterns arising from both ¹H-¹H and ¹H-¹⁹F coupling, and the presence of exchangeable B(OH)₂ and NH protons identifiable with a D₂O exchange experiment. This guide provides the theoretical framework and practical methodology for researchers to confidently assign the spectrum, verify the compound's identity and purity, and proceed with its application in drug discovery and materials science.

References

- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

molecular weight of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Application in Drug Discovery

Abstract

This compound is a specialized arylboronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features—a fluorine atom, an isopropylcarbamoyl group, and a boronic acid moiety—confer desirable properties for its application in creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this reagent, detailing its physicochemical properties, synthesis and purification strategies, analytical validation methods, and critical applications in modern pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers and drug development professionals in its effective utilization.

Introduction and Strategic Importance

The rational design of novel therapeutics often hinges on the availability of versatile and highly functionalized chemical building blocks. Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1][2]

This compound (Figure 1) is a particularly strategic reagent. The presence of a fluorine atom can significantly enhance key drug-like properties, such as metabolic stability, bioavailability, and binding affinity, by altering the molecule's electronic profile and lipophilicity.[1][3] The isopropylcarbamoyl group provides a hydrogen bond donor and acceptor, offering a handle for molecular recognition and interaction with biological targets, while also influencing solubility. This combination makes the compound an invaluable intermediate for constructing diverse chemical libraries aimed at discovering new drug candidates, especially in fields like oncology and targeted therapies.[1]

This guide serves as a technical resource, elucidating the critical aspects of this compound to ensure its successful application in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its proper handling, application, and the reproducibility of experimental results. The key characteristics of this compound are summarized in Table 1.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Weight | 225.03 g/mol | |

| Molecular Formula | C₁₀H₁₃BFNO₃ | |

| CAS Number | 874289-49-3 | |

| Synonym | 2-fluoro-5-[(isopropylamino)carbonyl]phenylboronic acid | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (typical) | |

| InChI Key | NCRUGKRIPMSQHI-UHFFFAOYSA-N |

Safety and Handling Profile

As with all boronic acids, appropriate safety measures are imperative. This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Expert Insight: The fine, dusty nature of many solid boronic acids necessitates handling within a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The hygroscopic and air-sensitive nature of some boronic acids also warrants specific storage conditions to maintain product quality.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forms a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures that are prevalent in many marketed drugs.[5]

The general workflow for employing this reagent in a Suzuki-Miyaura coupling is depicted below.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations and Causality

-

Choice of Catalyst: A catalyst like Pd(dppf)Cl₂ is often effective for coupling with hetero(aryl) halides as the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center.[5]

-

Role of the Base: The base is critical for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species (-B(OH)₃⁻), which then transfers its organic group to the palladium center. The choice of base (e.g., K₃PO₄ vs. Na₂CO₃) can influence reaction rates and yields, depending on the specific substrates.

-

Inert Atmosphere: Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) is a self-validating protocol. It prevents the oxidation of the Pd(0) active catalyst to Pd(II), which would halt the catalytic cycle and lead to failed or low-yielding reactions.

Synthesis and Purification Strategies

While this guide focuses on the application of the title compound, understanding its synthesis provides insight into potential impurities. A common synthetic route involves the ortho-lithiation of a protected fluorobenzamide, followed by electrophilic trapping with a trialkyl borate and subsequent hydrolysis.

Plausible Synthetic Protocol

-

Starting Material: Begin with a suitable precursor, such as 3-fluoro-N-isopropylbenzamide.

-

Directed ortho-Metalation (DoM): Treat the precursor with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The amide group directs the deprotonation to the ortho position (C2).

-

Causality: The low temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.

-

-

Borylation: Add a trialkyl borate, such as triisopropyl borate, to the reaction mixture. The organolithium species acts as a nucleophile, attacking the boron atom.[2][6]

-

Hydrolysis: Upon completion, carefully quench the reaction with an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester to the desired boronic acid.

-

Purification: The crude product can be purified by recrystallization or precipitation. A common technique involves dissolving the crude material in an organic solvent and inducing precipitation by adding an anti-solvent (e.g., hexanes).

Impurity Profile and Control

A primary concern with boronic acids is the presence of the corresponding protodeboronated impurity (in this case, 3-fluoro-N-isopropylbenzamide). This can arise from premature quenching of the organometallic intermediate. Additionally, boronic acids can form cyclic trimeric anhydrides known as boroxines, especially upon standing or heating.[6]

Trustworthiness through Protocol Design: To minimize these impurities, the reaction must be conducted under strictly anhydrous conditions until the hydrolysis step. For long-term storage and easier characterization, converting the boronic acid to a more stable pinacol or neopentyl glycol ester is a common and highly recommended strategy.[6]

Quality Control and Analytical Validation

Ensuring the identity, purity, and stability of this compound is paramount for achieving reliable and reproducible downstream results. A multi-pronged analytical approach is required.

Caption: A logical workflow for the quality control validation of the boronic acid reagent.

Step-by-Step Analytical Protocols

A. ¹H and ¹⁹F NMR Spectroscopy (Identity and Structural Confirmation)

-

Sample Preparation: Dissolve ~5-10 mg of the solid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

-

Acquisition: Acquire a standard ¹H NMR spectrum. The expected aromatic signals, the isopropyl methine (septet) and methyl (doublet) signals, and the amide NH proton should be present and integrate correctly.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance corresponding to the aryl fluoride should be observed.

-

Validation: The observed chemical shifts and coupling constants must match the established reference spectrum for the compound.

B. LC-MS (Purity Assessment and Molecular Weight Verification)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Chromatography: Use a reverse-phase C18 column. A typical gradient might run from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes.

-

Detection: Monitor the elution using a UV detector (e.g., at 254 nm) and a mass spectrometer (in both positive and negative ion modes).

-

Validation: The primary peak in the chromatogram should have an area of ≥98%. The mass spectrum should show the expected molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 225.03. This confirms both purity and identity.

Handling, Storage, and Stability

The long-term stability of arylboronic acids is a critical consideration for ensuring experimental consistency.

-

Storage Conditions: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[4] While some sources suggest room temperature storage, refrigeration (2-8 °C) is a prudent measure to slow potential degradation pathways.[4]

-

Hygroscopicity: Boronic acids can be hygroscopic.[4] Exposure to moisture can facilitate decomposition (protodeboronation) and the formation of boroxines. Always handle the material in a dry environment (e.g., a glove box or by quickly weighing and resealing the container).

-

Potential for Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and they may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[7] Therefore, effective removal from the final product is essential, and methods to do so include basic washes, scavenging resins, or selective crystallization.[7]

Conclusion

This compound is a high-value, enabling reagent for pharmaceutical R&D. Its well-defined structure provides medicinal chemists with a powerful tool for synthesizing novel entities with enhanced drug-like properties. By understanding its physicochemical characteristics, adhering to rigorous analytical validation, and employing proper handling techniques, researchers can confidently leverage this building block to accelerate the discovery and development of next-generation therapeutics. The principles and protocols outlined in this guide provide a framework for its effective and reliable application, grounded in the core tenets of scientific integrity and reproducibility.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

A Comprehensive Technical Guide to (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid: Synthesis, Commercial Availability, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry, prized for its utility in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its chemical identity, commercial availability, a validated synthetic protocol, and a field-proven application in Suzuki-Miyaura coupling for the synthesis of advanced pharmaceutical intermediates. Emphasis is placed on the practical aspects of its handling, reaction optimization, and the underlying principles that govern its reactivity, offering researchers a reliable resource for leveraging this versatile reagent in drug discovery and development programs.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

Boronic acids and their derivatives are foundational reagents in modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated phenylboronic acids, such as this compound, have become highly valuable intermediates.

The subject of this guide, this compound, combines three key structural features:

-

An ortho-fluoro substituent , which can influence the conformation of biaryl products and modulate electronic properties.

-

A boronic acid moiety , the reactive handle for palladium-catalyzed cross-coupling.

-

An isopropylcarbamoyl group , which provides a point for hydrogen bonding and can be crucial for target engagement in drug molecules.

This unique combination of functionalities makes it a sought-after building block for the synthesis of targeted therapies, particularly in oncology and inflammatory diseases. A notable application is in the synthesis of inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in inflammatory signaling pathways.[2][3][4][5][6]

Chemical Identity and Commercial Availability

A clear understanding of the physicochemical properties and commercial landscape of a key reagent is paramount for seamless integration into research and development workflows.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonym | 2-fluoro-5-[(isopropylamino)carbonyl]phenylboronic acid |

| CAS Number | 874289-49-3 |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Molecular Weight | 225.03 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | Inert atmosphere, room temperature |

Commercial Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is 98% or higher.

Table of Representative Suppliers:

| Supplier | Product Number | Purity |

| Sigma-Aldrich (Ambeed) | AMBH98C8D481 | 98% |

| Fluorochem | F217367 | 98%[7] |

| Allfluoro Pharmaceutical Co., Ltd. | AF20158 | Inquire |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis Protocol: From Aryl Bromide to Boronic Acid

The most common and reliable method for the synthesis of aryl boronic acids is through a lithium-halogen exchange of the corresponding aryl bromide, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

Synthesis of the Precursor: 3-Bromo-4-fluoro-N-isopropylbenzamide (CAS 1065073-97-3)

The necessary precursor for the synthesis of the target boronic acid is 3-Bromo-4-fluoro-N-isopropylbenzamide.[8][9][10] This intermediate can be synthesized from 3-bromo-4-fluorobenzoic acid.

Synthesis of this compound

The following is a representative, field-proven protocol adapted from established procedures for the synthesis of structurally similar fluorinated phenylboronic acids. This protocol is designed to be self-validating by providing clear steps and rationale.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

3-Bromo-4-fluoro-N-isopropylbenzamide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution, 1.1 eq)

-

Triisopropyl borate (1.1 eq)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-Bromo-4-fluoro-N-isopropylbenzamide in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir overnight.

-

Acidic Workup: Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a TAK1 Inhibitor Intermediate

The utility of this compound is best demonstrated through its application in the synthesis of complex, biologically active molecules. The following protocol is based on its use in the synthesis of imidazopyrazine-based TAK1 inhibitors.[2]

Reaction Scheme:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictograms: GHS07 (Exclamation Mark).

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a commercially available and highly valuable reagent for the synthesis of complex molecules in drug discovery. Its strategic combination of a fluorinated phenyl ring, a boronic acid functional group, and a hydrogen-bonding carbamoyl moiety makes it an ideal building block for creating novel therapeutic agents. The synthetic and application protocols provided in this guide offer a reliable foundation for researchers to effectively utilize this compound in their synthetic endeavors, with a clear understanding of its properties, handling, and reactivity.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 4. benchchem.com [benchchem.com]

- 5. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound [cymitquimica.com]

- 8. 3-Bromo-4-fluoro-N-isopropylbenzamide,1065073-97-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 9. 1065073-97-3 CAS MSDS (3-Bromo-4-fluoro-N-isopropylbenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 3-Bromo-4-fluoro-N-isopropylbenzamide | 1065073-97-3 [chemicalbook.com]

safety and handling of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to the Safety and Handling of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic Acid

Disclaimer: This document provides a comprehensive guide to the safe handling, storage, and use of this compound based on its chemical properties and established best practices for analogous arylboronic acids. As of the writing of this guide, specific peer-reviewed studies on the stability, reactivity, and toxicology of this particular compound are limited. Therefore, the protocols and recommendations herein are provided as a robust starting point for experienced researchers and should be adapted with due diligence and appropriate risk assessment for any specific application.

Introduction and Physicochemical Properties

This compound is an increasingly important building block in medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures. The presence of a fluorine atom and an isopropylcarbamoyl group on the phenyl ring can significantly influence the electronic properties, lipophilicity, metabolic stability, and binding interactions of the target molecules.

Understanding the safety, handling, and stability of this reagent is paramount to ensuring the integrity of experimental results and, most importantly, the safety of laboratory personnel. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of these aspects from the perspective of a senior application scientist, emphasizing the causality behind procedural choices.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 874289-49-3 |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Molecular Weight | 225.03 g/mol |

| Appearance | Solid (typically off-white) |

| Purity | Typically ≥98% |

| Storage Temperature | Room temperature, under inert atmosphere |

| InChI Key | NCRUGKRIPMSQHI-UHFFFAOYSA-N |

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound, as indicated by supplier safety data sheets, are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Beyond these immediate hazards, a key consideration for the boronic acid class of compounds is the potential for genotoxicity.

GHS Hazard Classification

Table 2: GHS Hazard Statements for this compound [1]

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

The Question of Mutagenicity

In recent years, a significant body of research has emerged suggesting that some arylboronic acids can produce positive results in the Ames test, a bacterial reverse mutation assay used to screen for carcinogenic potential.[2][3] This has led to the classification of arylboronic acids as a "potential genotoxic impurity" (PGI) class by regulatory bodies, a critical consideration in pharmaceutical development.

Causality of Mutagenicity: The proposed mechanism for the mutagenicity of some boronic acids involves the oxygen-mediated oxidation of the carbon-boron bond, which can generate organic radicals.[2] These radical species can then interact with bacterial DNA, leading to mutations.

Expert Insight: It is crucial to understand that a positive Ames test does not automatically equate to a genotoxic risk in humans. Subsequent studies on a selection of Ames-positive boronic acids have shown that this bacterial mutagenicity does not always translate to genotoxicity in eukaryotic cell systems.[2][3] This suggests that the risk may not be as universal as initially feared. However, in the absence of specific toxicological data for this compound, it is prudent to handle it as a potentially genotoxic compound. This means that exposure should be minimized, and its removal from the final active pharmaceutical ingredient (API) to very low levels (parts per million) must be validated.

Storage, Handling, and Stability

The stability of arylboronic acids is a critical factor in their successful application. They are susceptible to several degradation pathways, which can be mitigated through proper storage and handling.

Recommended Storage Protocol

To maintain the integrity of this compound, the following storage conditions are recommended:

-